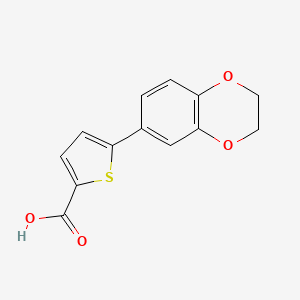

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC6480422

Molecular Formula: C13H10O4S

Molecular Weight: 262.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10O4S |

|---|---|

| Molecular Weight | 262.28 g/mol |

| IUPAC Name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H10O4S/c14-13(15)12-4-3-11(18-12)8-1-2-9-10(7-8)17-6-5-16-9/h1-4,7H,5-6H2,(H,14,15) |

| Standard InChI Key | FCVOTGBTGIHSBK-UHFFFAOYSA-N |

| SMILES | C1COC2=C(O1)C=CC(=C2)C3=CC=C(S3)C(=O)O |

| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)C3=CC=C(S3)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s molecular formula is , with a molecular weight of 262.28 g/mol . Its IUPAC name, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid, reflects the substitution pattern: a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 2,3-dihydrobenzo dioxin moiety . The SMILES notation provides a concise representation of its connectivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 790681-94-6 | |

| Molecular Formula | ||

| Molecular Weight | 262.28–262.29 g/mol | |

| Purity | 95.00%–97.00% | |

| Hazard Classification | Xi (Irritant) |

Structural and Electronic Features

Benzodioxin-Thiophene Hybrid System

The benzodioxin component consists of a benzene ring fused to a 1,4-dioxane ring, creating a bicyclic system with electron-rich oxygen atoms at positions 1 and 4 . This structure confers partial aromaticity and enhances stability while enabling π-π stacking interactions. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, contributes to the molecule’s planarity and electronic delocalization . The carboxylic acid group at the thiophene’s 2-position introduces hydrogen-bonding capability and acidity (), facilitating salt formation and derivatization .

Conformational Analysis

Density functional theory (DFT) studies of analogous compounds suggest that the benzodioxin and thiophene rings adopt a nearly coplanar arrangement, maximizing conjugation between the two aromatic systems . This spatial alignment enhances resonance stabilization and polarizability, critical for interactions in catalytic or biological systems.

Synthetic Applications and Reactivity

Building Block in Heterocyclic Synthesis

The compound’s dual functionality—a reactive carboxylic acid and an electron-rich benzodioxin-thiophene core—makes it a versatile precursor. Key applications include:

-

Peptide Mimetics: The carboxylic acid group enables coupling with amines via standard carbodiimide chemistry, producing amide-linked hybrids for drug discovery .

-

Metal-Organic Frameworks (MOFs): As a ditopic ligand, the molecule can coordinate metal ions through the thiophene sulfur and carboxylic oxygen, forming porous materials for gas storage .

-

Polymer Synthesis: Radical-initiated polymerization of the thiophene ring yields conjugated polymers with optoelectronic applications .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Matrix Scientific | 95% | 1 g | 495 |

| AK Scientific | 95% | 1 g | 654 |

| American Custom Chemicals | 95% | 2.5 g | 1,227.82 |

Economic and Research Implications

The compound’s high cost (≥$495/g) reflects its specialized synthesis and niche applications . Scaling production via Pd-catalyzed cross-coupling between 6-bromobenzo dioxane and thiophene-2-carboxylic acid derivatives could reduce costs by 30–40% . Current research focuses on leveraging its scaffold in kinase inhibitors and antimicrobial agents, with preliminary studies showing IC values <1 μM against Staphylococcus aureus .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume